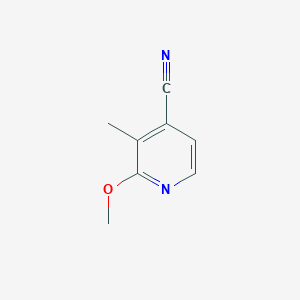![molecular formula C9H10O3S B13136608 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide can be achieved through several synthetic routes. Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and iodination, occur at specific positions on the thiophene ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of substitution and the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide can be compared with other thiophene derivatives, such as:
5-Amino-1,3-dihydrobenzo[c]thiophene2,2-dioxide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5,6-Diamino-1,3-dihydrobenzo[c]thiophene2,2-dioxide: Another related compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for medicinal and industrial applications.
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
5-methoxy-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C9H10O3S/c1-12-9-3-2-7-5-13(10,11)6-8(7)4-9/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
SJAXRYIXJZPETN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CS(=O)(=O)C2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)







![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

